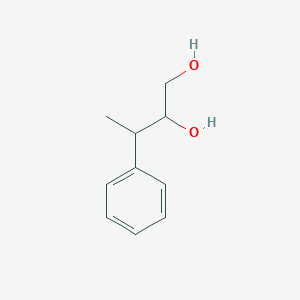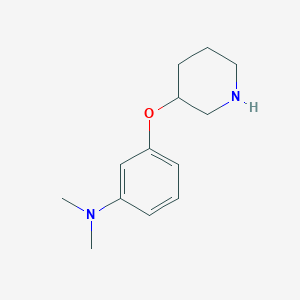![molecular formula C8H7ClN2 B13608735 5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
5-(Chloromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE is an aromatic compound that contains a benzene ring fused with a diazole ring The presence of a chloromethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the chloromethylation of 1H-1,3-benzodiazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the benzylic position of the benzodiazole ring.
Industrial Production Methods
Industrial production of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide have been explored to improve the efficiency and environmental friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methylbenzodiazole derivatives.
Aplicaciones Científicas De Investigación
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE involves its reactivity at the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains a chloromethyl group on a benzodiazole ring.
5-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(METHYLMETHYL)-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds, allowing for a broader range of applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Clave InChI |
FXVKZSXKOBLQOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CCl)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


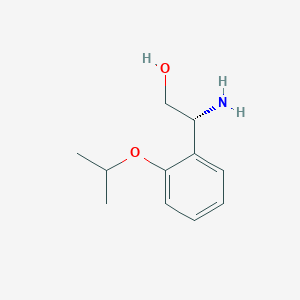
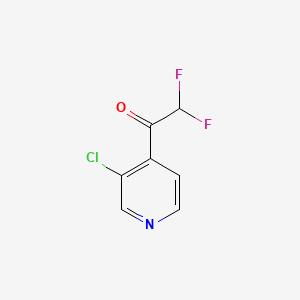
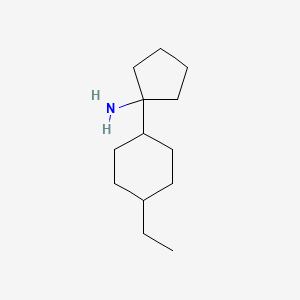

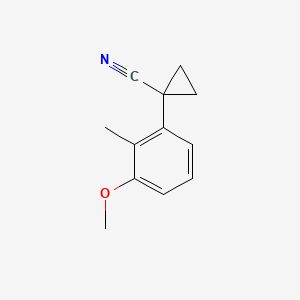

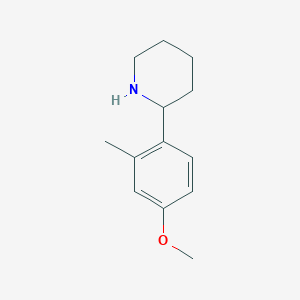


![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
